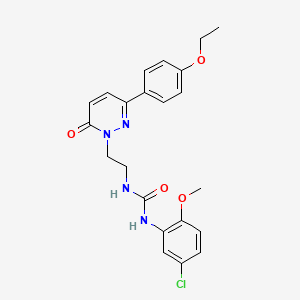
1-(5-chloro-2-methoxyphenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxyphenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H22ClN3O3
- Molecular Weight : 397.87 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for structural analysis.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this urea derivative exhibit significant antibacterial properties. For instance, derivatives containing the pyridazinone core have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, notably acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating conditions such as urea cycle disorders and certain types of kidney stones.
3. Anticancer Potential
Pyridazinone derivatives, including those related to the target compound, have been reported to possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . Such activity is critical in developing new chemotherapeutic agents.
Case Studies
A series of synthesized compounds based on the pyridazine structure were tested for biological activity:
| Compound ID | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7l | Urease Inhibition | 2.14±0.003 | |
| 7m | Urease Inhibition | 0.63±0.001 | |
| 7n | AChE Inhibition | 1.13±0.003 | |
| 7o | Antibacterial | Moderate | |
| 7p | Anticancer Activity | Significant |
These findings indicate a promising pharmacological profile for compounds structurally related to This compound .
Mechanistic Insights
The biological activities can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The structural features allow interaction with active sites of enzymes like AChE and urease.
- Antimicrobial Action : The presence of halogen and methoxy groups enhances lipophilicity, facilitating membrane penetration in bacteria.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-3-31-17-7-4-15(5-8-17)18-9-11-21(28)27(26-18)13-12-24-22(29)25-19-14-16(23)6-10-20(19)30-2/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMFTQYXOIAVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













